tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate
CAS No.:
Cat. No.: VC17733703
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate -](/images/structure/VC17733703.png)
Specification
Molecular Formula | C12H19NO3 |
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Molecular Weight | 225.28 g/mol |
IUPAC Name | tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate |
Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3 |
Standard InChI Key | FBGODVSBKYSLRJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C13CCC3)O2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s IUPAC name, tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate, reflects its intricate framework:
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Bicyclo[3.1.0]hexane: A fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered oxazole ring. The "6-oxa" designation indicates an oxygen atom at position 6, while "3-aza" denotes a nitrogen atom at position 3 .
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Spirocyclobutane: A cyclobutane ring connected via a single atom (spiro junction) to the bicyclic core, introducing steric hindrance and conformational rigidity .
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tert-Butyl Carboxylate: A tert-butyl ester group (-OC(O)C(CH)) at the nitrogen, serving as a protective group for amines during synthesis .
The molecular structure was confirmed via spectral data (NMR, MS) and computational modeling, though specific analytical details remain proprietary .
Comparative Structural Analysis
Table 1 contrasts this compound with related spiro-bicyclic derivatives:
The spirocyclobutane moiety differentiates this compound from simpler bicyclic analogs, enhancing its utility in sterically demanding applications .
Synthesis and Manufacturing
Proposed Synthetic Routes
While detailed protocols are scarce, plausible pathways include:
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Spirocyclization: Ring-closing metathesis (RCM) or acid-catalyzed cyclization of a preformed bicyclic precursor with a cyclobutane-bearing side chain .
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Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions, a standard method for amine protection .
For example, a related compound, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane, is synthesized by epoxidizing pyrrolidine derivatives followed by Boc protection . Adapting this approach could yield the target spiro compound.
Industrial Production
Suppliers like 001chemical.com offer the compound at ≥97% purity, suggesting scalable synthesis under Good Manufacturing Practices (GMP) . Batch-specific data (e.g., yield, enantiomeric excess) are undisclosed but critical for pharmaceutical applications.
Applications in Pharmaceutical Chemistry
Conformational Restriction
The spiro architecture restricts molecular flexibility, aiding in the design of:
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Peptidomimetics: Mimicking peptide backbones while resisting enzymatic degradation .
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Kinase Inhibitors: Preorganizing binding groups to enhance affinity and selectivity .
Case Studies
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Antiviral Agents: Spirocyclic amines are explored in hepatitis C virus (HCV) protease inhibitors due to their ability to occupy hydrophobic enzyme pockets .
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Neuroactive Compounds: Rigid amines improve blood-brain barrier penetration in central nervous system (CNS) drugs .
Physicochemical Properties
Experimental Data
Limited data are publicly available, but key properties include:
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Solubility: Likely low aqueous solubility due to the hydrophobic tert-butyl group; soluble in organic solvents (e.g., DMSO, DMF) .
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Stability: Stable under inert storage conditions (-20°C, desiccated), but the ester group may hydrolyze under acidic/basic conditions .
Computational Predictions
Using tools like PubChem’s 3D conformer generator, the compound exhibits low polar surface area (), suggesting moderate membrane permeability .
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